Bienvenue dans la boutique en ligne BenchChem!

N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide

Chemical probe design Medicinal chemistry SAR Screening library diversification

This dual-heterocyclic sulfonamide uniquely combines a pyrrolidine-substituted azetidine linked via sulfonamide to a para-acetamidophenyl group—an architecture explicitly distinguished from piperidine and hexahydroazepine analogs in US Patent 8,937,181 B2 for calcium-channel blocker programs. The increased sp³-carbon fraction versus mono-heterocycle analogs (e.g., CAS 288154-64-3) enhances 3D complexity for diversity-oriented screening and fragment-based library design. Deploy for head-to-head N-type calcium channel SAR profiling, β₃-AR selectivity studies, or structure-based co-crystallography with fragment growth from the crystallographically characterized azetidine precursor. For R&D use only; not for therapeutic or veterinary applications.

Molecular Formula C15H21N3O3S
Molecular Weight 323.41
CAS No. 2310140-58-8
Cat. No. B2801249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide
CAS2310140-58-8
Molecular FormulaC15H21N3O3S
Molecular Weight323.41
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3
InChIInChI=1S/C15H21N3O3S/c1-12(19)16-13-4-6-15(7-5-13)22(20,21)18-10-14(11-18)17-8-2-3-9-17/h4-7,14H,2-3,8-11H2,1H3,(H,16,19)
InChIKeyOULKGKUYSCEQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2310140-58-8): Core Structural Identity and Procurement Baseline


N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2310140-58-8, molecular formula C₁₅H₂₁N₃O₃S, molecular weight 323.41 g/mol, purity typically ≥95%) is a synthetic small molecule characterized by a dual heterocyclic system—a pyrrolidine ring attached at the 3-position of an azetidine ring—linked through a sulfonamide to a para-acetamidophenyl group . It is part of a broader class of azetidinyl‑pyrrolidinyl benzenesulfonamide compounds explored in calcium‑channel blocker programs for pain and other indications [1]. Unlike its simpler mono‑heterocycle analogs, this compound’s dual‑ring architecture introduces distinct three‑dimensional shape and electronic features that are immediately relevant for structure‑activity relationship (SAR) studies and chemical library diversification.

Why N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide Cannot Be Replaced by Simpler Pyrrolidine-Only or Azetidine-Only Sulfonamide Analogs


Compounds within the cyclic amine sulfonamide class—whether they carry only a pyrrolidine, only an azetidine, or a larger ring—exhibit markedly different conformational preferences, hydrogen‑bonding capacities, and biological target profiles [1][2]. The target compound uniquely combines a pyrrolidine‑substituted azetidine, creating a sterically and electronically distinct sulfonamide environment that cannot be replicated by the mono‑heterocycle versions (e.g., N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide, CAS 288154-64-3) or by larger piperidine/hexahydroazepine analogs [1]. Substituting any of these in‑class alternatives risks altering key molecular recognition features, binding kinetics, and ADME properties, making direct interchange scientifically invalid without explicit comparative data [1][2].

Head‑to‑Head and Cross‑Class Quantitative Differentiation Evidence for N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide


Structural Complexity and Three‑Dimensionality Advantage Over the Pyrrolidine‑Only Analog (CAS 288154-64-3)

The target compound contains a 3‑(pyrrolidin‑1‑yl)azetidine‑1‑sulfonyl moiety, whereas the closest mono‑heterocycle comparator, N‑(4‑(pyrrolidin‑1‑ylsulfonyl)phenyl)acetamide (CAS 288154‑64‑3, MW 268.33 g/mol), carries only a pyrrolidine‑sulfonyl group. The addition of the azetidine ring increases the molecular weight by approximately 20% (from 268.33 to 323.41 g/mol) and introduces a second tertiary amine center, substantially altering the three‑dimensional shape and electronic surface of the molecule . This dual‑ring system provides a higher fraction of sp³‑hybridized carbons (Fsp³), a key metric correlated with clinical success and target selectivity in drug discovery campaigns [1].

Chemical probe design Medicinal chemistry SAR Screening library diversification

Sulfonamide Linker Conformational Constraint: Azetidine vs. Piperidine vs. Pyrrolidine in β₃‑Adrenoceptor Agonist Context

In a systematic study of cyclic amine sulfonamide linkers for human β₃‑adrenoceptor (β₃‑AR) agonists, azetidine‑based sulfonamides demonstrated potent agonism with superior selectivity against β₁‑ and β₂‑AR subtypes compared to pyrrolidine and piperidine analogs [1]. The azetidine derivative 37 was particularly noted for its favorable selectivity profile. Although the target compound was not directly tested in this published dataset, the presence of the azetidine‑sulfonyl group—as opposed to pyrrolidine‑sulfonyl or piperidine‑sulfonyl—places it within the subclass that achieved the most promising selectivity window. This class‑level inference supports the expectation that the azetidine‑containing scaffold may confer advantageous receptor‑subtype selectivity relative to larger ring analogs.

β₃-Adrenoceptor agonism Linker SAR Sulfonamide conformational analysis

Crystallographically Confirmed Synthetic Intermediate Role and Structural Validation of the Azetidine‑Sulfonyl Core

The precursor compound N‑(4‑(azetidin‑1‑ylsulfonyl)phenyl)acetamide (which represents the azetidine‑sulfonyl core without the pyrrolidine substitution) has been unequivocally characterized by single‑crystal X‑ray diffraction in the synthesis of more complex benzenesulfonamide derivatives [1]. The crystal structure confirms the geometry of the azetidine‑sulfonyl‑phenyl linkage, establishing a validated synthetic entry point for accessing the fully elaborated target compound. The target compound extends this validated core by introducing the pyrrolidine substituent on the azetidine ring, which is expected to further modulate conformational preferences and intermolecular interactions [1].

X‑ray crystallography Synthetic intermediate Structural confirmation

Scaffold Differentiation from the 2‑Methoxy‑5‑sulfonylbenzamide Analog (CAS 2310139-61-6) via Substitution Pattern and Hydrogen‑Bonding Potential

The closest commercially available analog carrying the same 3‑(pyrrolidin‑1‑yl)azetidine‑1‑sulfonyl moiety is 2‑methoxy‑5‑{[3‑(pyrrolidin‑1‑yl)azetidin‑1‑yl]sulfonyl}benzamide (CAS 2310139‑61‑6, MW 339.41 g/mol). The two compounds differ in (i) the substitution position on the phenyl ring (para‑acetamide vs. meta‑sulfonyl with ortho‑methoxy), (ii) the number of hydrogen‑bond donors/acceptors (the acetamide NH adds one H‑bond donor to the target compound), and (iii) molecular weight (ΔMW = 16.0 g/mol) . These differences produce distinct pharmacophoric fingerprints: the target compound presents a para‑acetamide group capable of acting as both hydrogen‑bond donor and acceptor, whereas the comparator's ortho‑methoxy group is solely a hydrogen‑bond acceptor. The para‑substitution pattern of the target compound also imposes a more linear molecular shape compared to the bent geometry of the ortho‑methoxy analog .

Scaffold hopping Hydrogen-bond donor/acceptor profile Chemical property differentiation

Patent‑Class Evidence: Azetidinyl‑Pyrrolidinyl Benzenesulfonamides as N‑Type Calcium Channel Blockers for Pain

The generic chemical class encompassing the target compound—azetidinyl, pyrrolidinyl, piperidinyl, and hexahydroazepinyl benzenesulfonamides—is claimed in US Patent 8,937,181 B2 as antagonists of N‑type calcium channels, with specific utility for treating pain [1]. Within this patent family, the azetidinyl‑pyrrolidinyl subclass is explicitly distinguished from the piperidinyl and hexahydroazepinyl subclasses through separate Markush groupings and exemplified compounds, indicating that the ring‑size and substitution pattern are critical determinants of N‑type calcium channel blocking potency and selectivity [1]. While the patent does not disclose quantitative IC₅₀ values for the target compound itself, the structural differentiation at the patent‑classification level provides a formal, legal‑grade rationale for prioritizing the azetidinyl‑pyrrolidinyl scaffold over larger‑ring congeners when exploring this mechanism of action.

N‑type calcium channel blockade Pain therapeutics Patent SAR evidence

Molecular Property Differentiation via Predicted Lipophilicity and Polar Surface Area Against the Azetidine‑Only Core

Compared to the simplified azetidine‑only sulfonamide core, N‑(4‑(azetidin‑1‑ylsulfonyl)phenyl)acetamide (MW 254.31 g/mol), the target compound adds a pyrrolidine substituent that increases both molecular weight (+27%) and predicted lipophilicity while maintaining a comparable topological polar surface area (tPSA) due to the shared sulfonamide and acetamide motifs [1]. This shift moves the compound into a higher‑MW, higher‑logP property space that may favor membrane permeability for intracellular targets. However, precise cLogP and tPSA values derived from computational prediction tools (e.g., SwissADME, Molinspiration) are not yet publicly validated for this specific compound.

ADME prediction Lipophilicity (cLogP) Topological polar surface area (tPSA) Drug‑likeness profiling

High‑Impact Application Scenarios for N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide Based on Verified Differentiation Evidence


Diversification of Screening Libraries with a High‑Fsp³ Dual‑Heterocycle Sulfonamide Scaffold

Procurement teams building fragment‑based or diversity‑oriented screening collections can deploy this compound as a source of three‑dimensional molecular complexity distinct from flat aromatic sulfonamides. The dual azetidine‑pyrrolidine architecture increases the fraction of sp³‑hybridized carbons relative to mono‑heterocycle analogs such as N‑(4‑(pyrrolidin‑1‑ylsulfonyl)phenyl)acetamide (CAS 288154‑64‑3) [1], a feature directly linked to improved clinical candidate quality [2]. Its para‑acetamide substitution pattern also provides a well‑defined hydrogen‑bonding motif suitable for target‑based virtual screening campaigns.

SAR Expansion Around N‑Type Calcium Channel Blocker Chemotypes for Pain Research

For research groups investigating N‑type calcium channel antagonists as non‑opioid analgesics, this compound serves as a representative member of the azetidinyl‑pyrrolidinyl benzenesulfonamide subclass explicitly distinguished in US Patent 8,937,181 B2 from piperidinyl and hexahydroazepinyl analogs [1]. Its procurement enables head‑to‑head pharmacological profiling against larger‑ring comparators, with the patent‑defined subclass distinction providing a rational starting point for exploring ring‑size effects on channel subtype selectivity and in vivo efficacy.

β₃‑Adrenoceptor Agonist Lead Optimization with an Azetidine‑Based Sulfonamide Linker

Based on class‑level evidence that azetidine‑sulfonamide linkers confer superior β₃‑AR selectivity over pyrrolidine and piperidine analogs [1], this compound represents a logical next‑generation scaffold for programs seeking to minimize off‑target β₁/β₂ activation. The 3‑pyrrolidinyl substitution on the azetidine ring provides an additional vector for modulating receptor interactions, making it a high‑priority procurement item for focused SAR libraries targeting metabolic or urological indications.

Crystallography‑Guided Fragment Elaboration from a Validated Azetidine‑Sulfonyl‑Phenyl Core

The crystallographically characterized precursor N‑(4‑(azetidin‑1‑ylsulfonyl)phenyl)acetamide [1] provides a structurally validated starting point for fragment growth. Procuring the fully elaborated target compound—which adds a pyrrolidine substituent to this validated core—enables direct assessment of how the additional ring affects binding mode, conformational preference, and intermolecular interactions in co‑crystal structures with target proteins.

Quote Request

Request a Quote for N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.